molecular formula C7H12N2O4 B12892966 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid

3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid

Cat. No.: B12892966
M. Wt: 188.18 g/mol
InChI Key: VQRQSFDKBNAPOC-UHFFFAOYSA-N
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Description

3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 3-((Carboxymethyl)amino)pyrrolidine-1-carboxylic acid apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the carboxymethyl and amino groups allows for specific interactions with biological targets that may not be possible with other pyrrolidine derivatives .

Properties

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

3-(carboxymethylamino)pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C7H12N2O4/c10-6(11)3-8-5-1-2-9(4-5)7(12)13/h5,8H,1-4H2,(H,10,11)(H,12,13)

InChI Key

VQRQSFDKBNAPOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NCC(=O)O)C(=O)O

Origin of Product

United States

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